6-(Pyridin-3-yl)-7H-purin-2-amine
Description
6-(Pyridin-3-yl)-7H-purin-2-amine is a purine derivative featuring a pyridin-3-yl substituent at the C6 position and an amine group at C2 (Figure 1). Its molecular formula is C₁₀H₈N₆, with a monoisotopic mass of 212.08 g/mol and an average mass of 212.21 g/mol . The InChIKey ICZONANJUHOKQH-UHFFFAOYSA-N and SMILES notation N1C=NC2C1=C(C1C=NC=CC=1)N=C(N)N=2 highlight its planar geometry and electronic distribution .
Properties
CAS No. |
918537-06-1 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-3-yl-7H-purin-2-amine |
InChI |
InChI=1S/C10H8N6/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H3,11,13,14,15,16) |
InChI Key |
ICZONANJUHOKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-9H-purin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Purine Scaffold: The purine scaffold can be synthesized via the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidine with formic acid or formamide.
Coupling of Pyridine and Purine Rings: The final step involves coupling the pyridine ring to the purine scaffold.
Industrial Production Methods
Industrial production of 6-(Pyridin-3-yl)-9H-purin-2-amine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine at position 2 and secondary amine at position 7 undergo alkylation under basic conditions. Common reagents include alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or DMSO.
Acylation Reactions
The amine groups react with acylating agents (e.g., acetyl chloride, trifluoroacetic anhydride) to form amides or sulfonamides.
Nucleophilic Substitution
Halogenation at position 6 (via intermediate synthesis) enables subsequent substitutions:
Step 1: Chlorination
Reaction with POCl₃ in toluene at 75°C yields 2-amino-6-chloro-7-(pyridin-3-yl)-7H-purine .
Step 2: Amination/Suzuki Coupling
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DIPEA, DMF, 90°C, 8h | 6-Piperidinyl derivative | 78% |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane, 100°C | 6-Aryl-substituted purine | 65% |
Oxidation and Reduction
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to N-oxide, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, modulating lipophilicity .
Cross-Coupling Reactions
Palladium-mediated reactions enable functionalization:
Buchwald-Hartwig Amination
| Substrate | Catalyst System | Product | Application |
|---|---|---|---|
| 6-Bromo derivative | Pd₂(dba)₃, Xantphos | 6-(4-Morpholinyl)purine | Kinase inhibitor intermediate |
Suzuki-Miyaura Coupling
| Boronic Acid | Conditions | Product | LogD Improvement |
|---|---|---|---|
| 3-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-(3-Pyridyl)purine | +0.8 |
Cyclization Reactions
Under acidic conditions, the compound participates in heterocycle formation:
Biological Activity Correlation
Reactivity trends directly impact pharmacological properties:
-
N2-Acylation : Lowers metabolic stability (HLM CL_int ↑ 64 → 89 mL/min/mg) .
-
6-Aryl Substitution : Enhances kinase inhibition (IC₅₀ ↓ 16 nM → 8 nM).
Stability and Degradation
-
Hydrolytic Degradation : Unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the purine-pyridine bond.
-
Photodegradation : UV light induces C–N bond cleavage, requiring dark storage.
Scientific Research Applications
Anticancer Research
One of the prominent applications of 6-(Pyridin-3-yl)-7H-purin-2-amine is in the development of anticancer agents. Studies have shown that purine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 6,7-disubstituted purine analogues were synthesized and evaluated for their potential as dual inhibitors targeting the epidermal growth factor receptor (EGFR) and HER2, both critical in breast cancer progression. These compounds demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in human breast cancer cells, with some exhibiting comparable efficacy to established drugs like cisplatin .
Cyclin-Dependent Kinase Inhibition
Research has highlighted the potential of 6-(Pyridin-3-yl)-7H-purin-2-amine as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. Compounds derived from purines have been shown to selectively inhibit CDK2 over other CDKs, suggesting that structural modifications can lead to enhanced selectivity and potency against specific kinases .
Purinergic Receptor Modulation
Another significant application involves the interaction of 6-(Pyridin-3-yl)-7H-purin-2-amine with purinergic receptors. These receptors play vital roles in various physiological processes, including neurotransmission and immune responses. Research indicates that this compound can influence receptor binding affinity and downstream signaling pathways, which is essential for developing drugs targeting purinergic signaling.
Synthesis and Structure-Activity Relationship Studies
The synthesis of 6-(Pyridin-3-yl)-7H-purin-2-amine has been explored extensively to understand its structure-activity relationships (SAR). Modifications to its structure can significantly affect its biological activity. For example, introducing different substituents at specific positions on the purine ring can enhance or diminish its anticancer properties. This approach allows researchers to design more potent derivatives tailored for specific therapeutic applications .
Potential Neuroprotective Effects
Emerging studies suggest that purine derivatives may also possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The modulation of adenosine receptors by compounds like 6-(Pyridin-3-yl)-7H-purin-2-amine could offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Anticancer Research | Development of anticancer agents targeting EGFR/HER2 | Induces apoptosis; shows efficacy similar to cisplatin |
| Cyclin-Dependent Kinase Inhibition | Selective inhibition of CDK2 | High selectivity observed; potential for targeted therapy |
| Purinergic Receptor Modulation | Interaction with purinergic receptors influencing physiological processes | Affects binding affinity and signaling pathways |
| Synthesis and SAR Studies | Structural modifications leading to varied biological activities | Enhancements in potency through targeted modifications |
| Neuroprotective Effects | Potential use in treating neurodegenerative diseases | Modulation of adenosine receptors may provide therapeutic benefits |
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinase enzymes by competing with ATP for binding sites, thereby blocking phosphorylation events critical for cell signaling and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-(Pyridin-3-yl)-7H-purin-2-amine, we compare it with structurally analogous purine derivatives, focusing on substituent effects, molecular weights, and reported activities.
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Insights from Structural Comparisons
Bulky groups like piperidinyl at C8 (8-(Piperidin-1-yl)-7H-purin-6-amine) may sterically hinder interactions at the purine core, unlike the pyridinyl group at C6 in the target compound .
Biological Activity Correlations :
- 6-Phenethylsulfanyl-7H-purin-2-amine demonstrates enhanced cytotoxicity compared to simpler alkylated derivatives, likely due to its phenethyl group enabling π-π interactions with hydrophobic enzyme pockets .
- N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine (a cytokinin analog) highlights the role of unsaturated alkyl chains in modulating plant hormone activity, a feature absent in the pyridinyl-substituted compound .
Synthetic Accessibility :
Biological Activity
6-(Pyridin-3-yl)-7H-purin-2-amine, a purine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The biological activity of 6-(Pyridin-3-yl)-7H-purin-2-amine is primarily attributed to its role as a kinase inhibitor. Kinases are crucial in regulating cellular processes such as proliferation, survival, and apoptosis. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Specifically, it demonstrates selective inhibition against CDK2, with IC50 values indicating potent activity.
Efficacy Against Cancer Cell Lines
Research has demonstrated that 6-(Pyridin-3-yl)-7H-purin-2-amine exhibits significant anticancer properties. In vitro studies reveal that it can induce apoptosis and cell cycle arrest in various cancer cell lines.
Table 1: Anticancer Activity of 6-(Pyridin-3-yl)-7H-purin-2-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 2.27 | Induction of apoptosis |
| HL-60 (Leukemia) | 1.42 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 (Breast Cancer) | 1.0 | Microtubule destabilization |
These results suggest that the compound effectively inhibits cell growth and induces programmed cell death in a dose-dependent manner.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the purine ring can enhance biological activity. For instance, substituents at the 6 and 7 positions significantly affect the potency and selectivity towards different kinases.
Table 2: SAR Insights
| Position | Substituent | Effect on Activity |
|---|---|---|
| 6 | Pyridinyl group | Increased selectivity for CDK2 |
| 7 | Alkyl/aryl groups | Enhanced potency against cancer cells |
These findings highlight the importance of structural modifications in optimizing the therapeutic potential of purine derivatives.
Case Studies
Several studies have explored the therapeutic potential of 6-(Pyridin-3-yl)-7H-purin-2-amine:
- Inhibition of PDGFR : A study indicated that compounds similar to this purine derivative exhibited inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ), demonstrating potential for treating cancers driven by these pathways .
- Dual Kinase Inhibition : Another investigation focused on developing dual inhibitors targeting EGFR/HER2 pathways, which are critical in breast cancer progression. The presence of the pyridinyl group significantly enhanced the compound's efficacy against these receptors .
- Microtubule Destabilization : Research also showed that certain derivatives could destabilize microtubules, leading to enhanced apoptosis in breast cancer cells, suggesting a multi-faceted mechanism of action .
Q & A
Q. How can I optimize the synthesis of 6-(Pyridin-3-yl)-7H-purin-2-amine to improve yield and purity?
Methodological Answer:
- Use a stepwise coupling approach: Start with purine-2-amine derivatives and pyridinyl boronic acids under Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent at 80°C) .
- Monitor reaction progress via LC-MS (e.g., m/z 366 [M+H]+ observed for analogous pyridinyl-purine derivatives) .
- Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and validate purity using HPLC (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .
Q. What spectroscopic techniques are most reliable for characterizing 6-(Pyridin-3-yl)-7H-purin-2-amine?
Methodological Answer:
- NMR: Assign aromatic protons (δ 8.5–9.0 ppm for pyridinyl H; δ 8.1–8.3 ppm for purine H) and amine protons (δ 6.5–7.0 ppm, exchangeable with D₂O) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error (e.g., C₁₀H₈N₆ requires m/z 217.0834).
- XRD: For crystal structure determination, refine using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
Q. How do I validate the stability of 6-(Pyridin-3-yl)-7H-purin-2-amine under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24–72 hrs; analyze degradation via HPLC .
- Thermal Stability: Heat to 60°C in solid state and DMSO solution for 48 hrs; monitor decomposition by TLC and NMR .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 6-(Pyridin-3-yl)-7H-purin-2-amine?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, PyRx) against target proteins (e.g., CDK2, EGFR) using crystal structures from RCSB PDB .
- Validate docking poses with MD simulations (GROMACS, AMBER) to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- Compare with analogs (e.g., 6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine) to identify structure-activity relationships (SARs) .
Q. How to resolve contradictions in spectral data for 6-(Pyridin-3-yl)-7H-purin-2-amine derivatives?
Methodological Answer:
- Case Study: If NMR shows unexpected splitting in purine protons, consider tautomerism (e.g., 7H vs. 9H purine tautomers). Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Cross-reference with IR spectroscopy : Confirm amine stretching (ν ~3400 cm⁻¹) and pyridinyl ring vibrations (ν ~1600 cm⁻¹) .
Q. What strategies can differentiate regioisomeric products in pyridinyl-purine syntheses?
Methodological Answer:
Q. How to design a comparative study between 6-(Pyridin-3-yl)-7H-purin-2-amine and its methylsulfanyl or furfuryl analogs?
Methodological Answer:
- Biological Assays : Test inhibition of kinase activity (e.g., IC₅₀ values via ADP-Glo assay) .
- Computational Analysis : Calculate electronic properties (HOMO-LUMO gaps, ESP maps) to correlate substituent effects with activity .
- Solubility Studies : Measure logP (shake-flask method) and aqueous solubility (UV-Vis spectroscopy) .
Data Interpretation & Validation
Q. How to address discrepancies between theoretical and experimental XRD data for this compound?
Methodological Answer:
Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
